Allyl perfluorononanoate
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research
Historical Trajectory of Perfluorinated Substances in Academic Inquiry
The journey of per- and polyfluoroalkyl substances (PFAS) began in the 1930s with the discovery of polychlorotrifluoroethylene (PCTFE) and, shortly after, the accidental synthesis of polytetrafluoroethylene (PTFE) in 1938. chemicalbook.com These discoveries unveiled a class of chemicals with exceptional thermal stability and resistance to oil and water. chem-space.com By the 1950s, industrial production of PFAS had commenced, with companies like 3M and DuPont pioneering their manufacture for a wide array of applications. chemicalbook.comcymitquimica.comhabitablefuture.orgepa.gov These uses spanned from non-stick coatings on cookware, such as Teflon, to stain-resistant treatments for fabrics and carpets, food packaging materials, and critical components in industrial processes. chem-space.comcymitquimica.comnih.gov
Initial academic and industrial studies in the mid-20th century focused on the synthesis and application of these "wonder chemicals." chem-space.comscbt.com However, the scientific narrative began to shift as early as the 1950s and 1960s, when internal studies at manufacturing companies started to indicate that some PFAS could accumulate in biological systems. acs.org By the 1970s, independent researchers began detecting PFAS in the blood of the general population and in wildlife, raising concerns about their persistence. epa.govgoogle.comchemcd.com The early 2000s marked a significant turning point in PFAS research, with a surge in studies focusing on their widespread environmental presence and potential health implications, leading to voluntary phase-outs and regulatory actions concerning long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). cymitquimica.comnih.gov This historical trajectory from celebrated innovation to environmental and health scrutiny forms the essential backdrop for the study of all PFAS compounds, including perfluorononanoate derivatives.
Chemical Structural Significance of Perfluorononanoate Moieties within PFAS Nomenclature
Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic aliphatic compounds defined by the presence of a perfluoroalkyl moiety, CnF2n+1–. nih.gov The nomenclature within this class is precise, reflecting the structure of the molecule. The term "perfluoro" indicates that all hydrogen atoms on the carbon chain (excluding those on functional groups) have been replaced by fluorine atoms. nih.gov
The perfluorononanoate moiety specifically refers to a nine-carbon carboxylate chain that is fully fluorinated. Its parent acid, perfluorononanoic acid (PFNA), has the chemical formula C9HF17O2. researchgate.netepa.gov Structurally, it consists of an eight-carbon perfluorinated "tail" and a carboxylic acid "head" group. nih.gov This structure makes it a fluorosurfactant. epa.gov The high stability of the carbon-fluorine bonds in the perfluoroalkyl tail gives the moiety its characteristic resistance to chemical and thermal degradation. nih.govnih.gov It is this extreme persistence that is a defining feature of long-chain perfluoroalkyl acids (PFAAs) like PFNA, leading to their classification as "forever chemicals." chem-space.comchemicalbook.com PFNA and its derivatives are recognized as significant compounds within the PFAS family and have been the subject of environmental and toxicological research. researchgate.netnj.govdiva-portal.org
Importance of Allyl Functionality in Contemporary Organic Synthesis and Polymer Science
The allyl group, with the structure -CH2-CH=CH2, is a highly versatile functional group in organic chemistry. google.com Its importance stems from the reactivity of its double bond, which allows for a wide range of chemical transformations. fluorine1.ru This reactivity makes it a valuable component in the synthesis of complex molecules and polymers. google.comsynquestlabs.com
In organic synthesis, the allyl group can serve as a protecting group for alcohols and amines due to its stability under various conditions and its susceptibility to selective removal using specific catalysts, often based on palladium. Furthermore, the process of allylation, which involves attaching an allyl group to a substrate, is a fundamental C-C bond-forming reaction. google.com
In polymer science, the allyl group is a key monomer or functional side group. google.com Polymers containing allyl groups can be modified post-polymerization through reactions like thiol-ene "click" chemistry, epoxidation, or radical oligomerization. researchgate.netfluorine1.ru This allows for the creation of functionalized polymers with tailored properties for specific applications, including advanced materials for biomedical uses like drug delivery and tissue engineering, or as crosslinking agents to improve the thermal and mechanical properties of networked polymers. researchgate.netgoogle.com The ability to introduce diverse functionalities via the allyl group makes it a cornerstone of modern polymer chemistry. fluorine1.rugoogle.com
Research Rationale and Delineation of Scholarly Scope for Allyl Perfluorononanoate
Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the rationale for its scientific interest can be inferred from the distinct properties of its constituent parts. The compound, with CAS number 117374-33-1, combines a stable, hydrophobic, and lipophobic perfluorononanoate tail with a chemically versatile allyl ester head group. acs.org
The theoretical research interest in such a molecule would likely revolve around its potential as a monomer for creating specialized fluoropolymers. The allyl group provides a reactive site for polymerization or for grafting onto other polymer backbones. fluorine1.ru This could yield materials that possess the unique surface properties of perfluorinated substances—such as water and oil repellency—while also allowing for cross-linking or further functionalization via the allyl chemistry. researchgate.net Such polymers could be investigated for applications in specialty coatings, sealants, or as functional additives.
Furthermore, the synthesis of this ester from perfluorononanoic acid and allyl alcohol would be a subject of study in itself, exploring efficient esterification methods for highly fluorinated acids. Research could also explore its properties as a fluorosurfactant or as an intermediate in the synthesis of more complex fluorinated molecules. While it is listed in chemical catalogs and PFAS databases, dedicated studies detailing its synthesis, properties, and applications remain a niche area, representing a potential avenue for future fluorochemical research. epa.govnih.govgoogle.com
Data Tables
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 117374-33-1 | acs.org |
| Molecular Formula | C12H5F17O2 | acs.org |
| Molecular Weight | 504.14 g/mol | cymitquimica.com |
| Physical State | Liquid | |
| Boiling Point | 81 °C @ 10 mmHg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARDCAPXKDJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336619 | |
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117374-33-1 | |
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Approaches for the Synthesis of Perfluoroalkyl Esters
The synthesis of perfluoroalkyl esters like allyl perfluorononanoate can be achieved through several strategic pathways. These methods are designed to efficiently create the ester linkage and incorporate the perfluoroalkyl chain.
Radical Addition Reactions (e.g., Iodoperfluoroalkanes to Allyl Monomers)
A prominent method for constructing the carbon skeleton of precursors to perfluoroalkyl esters is the free-radical addition of iodoperfluoroalkanes to unsaturated monomers. rsc.orgacs.org This approach typically utilizes a radical initiator to start a chain reaction where the perfluoroalkyl radical adds across the double bond of an allyl monomer. rsc.org For instance, the radical addition of 1-iodoperfluorohexane to allyl alcohol has been studied using various initiators to produce the corresponding 2-iodo-4-perfluorohexyl-1-butanol, a precursor that can be further modified. rsc.org
The reaction of iodoperfluoroalkanes with allyl acetate (B1210297) has also been demonstrated to proceed smoothly with an azo initiator, yielding the acetate ester of a fluorinated iodo-alcohol. acs.org This adduct can subsequently be converted into an epoxide through reaction with a base like sodium hydroxide. acs.org The choice of initiator and reaction conditions is crucial for optimizing the yield and minimizing side products. rsc.org
Table 1: Initiators for Radical Addition of 1-Iodoperfluorohexane to Allyl Alcohol
| Initiator | Description |
|---|---|
| AIBN | Azobisisobutyronitrile |
| TBBPi | tert-Butylperoxypivalate |
| BPO | Benzoyl Peroxide |
Data sourced from a study on radical additions to unsaturated derivatives. rsc.org
Esterification and Condensation Strategies for Perfluorononanoate Architectures
The most direct method for synthesizing this compound is the esterification of perfluorononanoic acid with allyl alcohol. byjus.com This reaction involves the condensation of the carboxylic acid and the alcohol, typically with the removal of water to drive the equilibrium toward the ester product. byjus.com While some esterifications require a catalyst, the reaction between an allyl-type alcohol and a carboxylic acid can often proceed by heating the two reactants together. google.com The use of an acid catalyst such as sulfuric acid is a common strategy to accelerate the esterification of carboxylic acids with alcohols. byjus.comasianpubs.org For polycarboxylic acids, anhydrides are often preferred as they produce less water during the reaction. google.com
The general procedure involves reacting the carboxylic acid or its corresponding acyl chloride or anhydride (B1165640) with the alcohol. byjus.com For example, the esterification of caprylic acid with allyl alcohol has been achieved in benzene (B151609) with naphthalene-β-sulfonic acid as a catalyst. chemicalbook.com A similar approach can be applied to the synthesis of this compound from perfluorononanoic acid and allyl alcohol.
Emergent Synthetic Pathways for Fluorinated Aliphatic Esters
The field of fluorine chemistry is continually evolving, with new methods for the synthesis of fluorinated organic molecules being in high demand. researchgate.net Recent advancements include transition-metal-catalyzed reactions that allow for the incorporation of fluorine-containing groups under milder conditions and with greater functional group tolerance than traditional methods. beilstein-journals.org Organophotoredox catalysis has also emerged as a powerful tool, enabling the synthesis of fluorinated molecules through processes like C(sp³)–F bond activation. acs.org These modern techniques offer novel routes to complex fluorinated architectures, including aliphatic esters, by providing new ways to form C-C and C-heteroatom bonds, potentially leading to more efficient and selective syntheses of compounds like this compound. acs.orgmdpi.com
Functional Group Interconversions of Pendant Allyl Moieties
The allyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of more complex fluorinated derivatives. The electron-withdrawing nature of the perfluorononanoate group can influence the reactivity of the adjacent allyl double bond.
Mechanistic Investigations of Epoxidation Reactions
The epoxidation of the allyl group transforms the alkene into an oxirane, a valuable synthetic intermediate. This reaction is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorientjchem.org The mechanism proceeds via the transfer of an oxygen atom from the peroxyacid to the double bond through a cyclic transition state. orientjchem.org
In allylic systems, the presence of a nearby hydroxyl group can direct the stereochemistry of the epoxidation through hydrogen bonding. wikipedia.org However, in an ester like this compound, this directing effect is absent. The reactivity of the alkene is also affected by the electronic properties of the ester group. The strong electron-withdrawing perfluorononanoate group reduces the electron density of the alkene, potentially lowering its reactivity towards electrophilic epoxidizing agents compared to unfunctionalized alkenes. wikipedia.org Metal-catalyzed epoxidation, using catalysts based on titanium, vanadium, or molybdenum, offers an alternative pathway that can provide different selectivity and reactivity profiles. orientjchem.orgmdpi.com For instance, vanadium-based catalysts are known to be highly effective for the epoxidation of allylic alcohols. wikipedia.org The mechanism of metal-catalyzed epoxidation generally involves coordination of the catalyst to the peroxide, followed by oxygen transfer to the alkene. orientjchem.org
Dihydroxylation and Selective Oxidation Reactions
The allyl group can be converted into a 1,2-diol through dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of diols from prochiral olefins using an osmium catalyst and a chiral ligand. organic-chemistry.org The reaction mechanism involves the formation of an osmate ester intermediate, which is then hydrolyzed to release the diol and regenerate the catalyst. organic-chemistry.org The choice of the chiral ligand (e.g., derivatives of DHQ and DHQD) determines the facial selectivity of the addition. organic-chemistry.org
Another approach involves the use of malonoyl peroxides, where the rate and stereoselectivity of dihydroxylation can be enhanced by the addition of fluorinated alcohols like perfluoro-tert-butyl alcohol. nih.gov This method provides access to syn-diols after basic hydrolysis. nih.gov
Besides dihydroxylation, other selective oxidation reactions of the allyl group are possible. Allylic oxidation, which introduces an oxygen functional group at the carbon atom adjacent to the double bond, can be achieved using various reagents. nih.gov For example, enzymatic strategies using unspecific peroxygenases (UPOs) with hydrogen peroxide as the oxidant can catalyze selective allylic oxidation. nih.gov High-valent ruthenium-oxo species have also been shown to be highly selective oxidizing agents for certain organic contaminants. nih.gov These advanced oxidation methods offer potential routes for the selective functionalization of the allyl moiety in this compound.
Thiol-Ene Click Chemistry and Other Chemo-selective Addition Reactions
The allyl functional group in this compound serves as a reactive handle for a variety of addition reactions, most notably the Thiol-Ene "click" reaction. This reaction has gained prominence as a highly efficient and chemo-selective method for covalent modification. wikipedia.org Thiol-ene chemistry typically proceeds via a free-radical mechanism, often initiated by UV light in the presence of a photoinitiator, where a thiyl radical (RS•) adds across the allyl double bond. wikipedia.orgresearchgate.net This process is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a cornerstone of click chemistry. wikipedia.orgnih.gov
The reaction follows an anti-Markovnikov addition pattern, where the sulfur atom attaches to the terminal carbon of the allyl group. wikipedia.org This high regioselectivity is a key feature of its chemo-selective nature. For this compound, the reaction would involve the addition of a thiol to its C=C double bond, creating a thioether linkage. This transformation is valuable for surface modification and polymer synthesis. researchgate.netnih.gov The robustness of the thiol-ene reaction allows for the conjugation of this compound to various thiol-containing molecules, from simple alkanethiols to complex, functionalized polymers or biomolecules, without affecting the perfluorinated chain. westmont.edursc.org
Other chemo-selective additions to fluorinated olefins have been explored, such as the radical addition of iodoperfluoroalkanes, which can be initiated photochemically or with chemical initiators. researchgate.netacs.org These reactions underscore the ability to selectively target the double bond in the presence of the otherwise stable perfluoroalkyl chain, enabling the synthesis of complex fluorinated structures.
| Component Type | Example Compound | Role in Reaction | Typical Conditions | Reference |
|---|---|---|---|---|
| "Ene" Substrate | Allyl alcohol, Cellulose acetate allyl carbonate | Source of C=C double bond | Equimolar ratio with thiol | westmont.edursc.org |
| Thiol Substrate | Trimethylolpropane tris(3-mercaptopropionate), Pentaerythritol tetrakis(3-mercaptopropionate) | Source of thiol (-SH) group | Multifunctional thiols can act as cross-linkers | westmont.edursc.org |
| Initiator | 2-hydroxy-2-methylpropiophenone | Generates initial radical species | UV irradiation (e.g., 20W UV lamp) | westmont.edu |
| Reaction Environment | Solvent-free or in various solvents | Medium for reaction | Atmospheric conditions, often rapid (1-3 hours) | westmont.edursc.org |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving fluorinated compounds is crucial for optimizing synthesis and controlling product outcomes. Kinetic studies on related perfluorinated compounds, such as the thermal decomposition of perfluorodiacyl peroxides and the association kinetics of perfluoroalkyl radicals, provide foundational knowledge applicable to the perfluorononanoate family. fluorine1.ruchemrxiv.org
Photoredox Catalysis in Fluorinated Compound Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated molecules under mild conditions. mdpi.comresearchgate.net This methodology leverages the ability of a photocatalyst, typically a ruthenium or iridium complex, to absorb visible light and initiate single-electron transfer (SET) processes. acs.orgnih.gov These SET events can generate highly reactive fluoroalkyl radical intermediates from stable, commercially available precursors. acs.org
A general mechanism for the photoredox-catalyzed synthesis of fluorinated compounds proceeds as follows:
Photoexcitation: The photocatalyst (e.g., Ir(ppy)₃) absorbs a photon, promoting it to a long-lived, high-energy excited state (*[Ir]ᴵᴵᴵ). nih.gov
Single-Electron Transfer (SET): The excited photocatalyst can act as a potent reductant. It can reduce a fluoroalkyl precursor (e.g., ethyl bromodifluoroacetate), generating a fluorinated radical and returning the photocatalyst to its ground state to continue the cycle. nih.gov
Radical Reaction: The newly formed fluorinated radical can then engage in various bond-forming reactions, such as addition to an alkene or coupling with another species. acs.orgnih.gov
This approach has been successfully applied in dual catalytic systems, for instance, combining photoredox catalysis with copper catalysis to achieve the synthesis of aryl(di)fluoroalkylated compounds. nih.gov In such systems, the photocatalyst generates the radical, which is then trapped by a Cu(I) species, leading to a Cu(III) intermediate that ultimately undergoes reductive elimination to form the final product. nih.gov These methods offer high functional group tolerance and provide access to molecules that are challenging to synthesize via traditional means. acs.orgnih.gov
| Component | Example | Function | Reference |
|---|---|---|---|
| Photocatalyst | Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) | Absorbs visible light to initiate electron transfer | acs.orgnih.gov |
| Fluorinated Radical Precursor | Chlorodifluoroacetic anhydride (CDFAA), Ethyl bromodifluoroacetate | Source of the fluoroalkyl radical upon reduction | nih.govchemrxiv.org |
| Co-catalyst | Copper(I) complexes | Participates in the catalytic cycle, often facilitating cross-coupling | nih.gov |
| Substrate | Arylboronic acids, Alkenes | Reacts with the generated fluorinated radical | acs.orgnih.gov |
Characterization of Reactive Intermediates in Perfluorononanoate Formation
A reactive intermediate is a transient, high-energy species that is formed during a reaction and is quickly converted into a more stable molecule. wikipedia.orglumenlearning.com Identifying these intermediates is key to confirming a proposed reaction mechanism. wikipedia.org In the context of fluorinated compound synthesis, these intermediates are often radicals, carbocations, or carbanions. wikipedia.orglumenlearning.com
In photoredox-catalyzed reactions, radical intermediates are central. For example, in syntheses using chlorodifluoroacetic anhydride (CDFAA), electron-transfer photocatalysis triggers the cleavage of a C-Cl bond to generate a gem-difluoro carboxy radical. chemrxiv.org Similarly, the reduction of ethyl bromodifluoroacetate by an excited photocatalyst leads to the formation of a C(sp³)-hybridized radical. nih.gov The existence of these short-lived species is typically inferred through a combination of experimental evidence, such as chemical trapping experiments, and computational modeling. acs.orglumenlearning.com
While specific studies characterizing the reactive intermediates in the direct synthesis of this compound are not detailed in the available literature, plausible intermediates can be proposed based on general reaction mechanisms.
For Esterification: A traditional synthesis involving the reaction of perfluorononanoyl chloride with allyl alcohol would proceed through a tetrahedral intermediate at the carbonyl carbon, a common feature of nucleophilic acyl substitution. wikipedia.org
For Radical-Based Synthesis: A synthesis route utilizing radical chemistry would likely involve a perfluorononanoyl radical or a perfluorooctyl radical (if decarboxylation occurs), which would then react with an allyl source. The study of radical-radical reactions and decomposition pathways of perfluorinated substances provides a basis for understanding the behavior of such intermediates. chemrxiv.org
The characterization of these transient species remains a significant challenge due to their high reactivity and low concentrations, often requiring specialized spectroscopic techniques for direct observation. wikipedia.orglumenlearning.com
Polymeric Systems and Advanced Materials Science Research
Integration into Novel Fluoropolymer Architectures
The unique combination of a reactive handle (allyl group) and a functional tail (perfluorononanoate) makes allyl perfluorononanoate an attractive building block for creating advanced fluoropolymers with tailored properties.
One of the primary strategies for creating novel fluorinated polymers is to introduce perfluoroalkyl-containing side chains onto a non-fluorinated polymer backbone. sciengine.com This approach offers greater structural diversity compared to main-chain fluoropolymers. sciengine.com Polymers with perfluoroalkyl side chains are known for their exceptionally low surface energies, leading to applications in hydrophobic and oleophobic coatings. researchgate.net
This compound is an ideal monomer for this strategy. It can be copolymerized with a variety of common monomers (e.g., acrylates, methacrylates, styrene) using controlled radical polymerization techniques like RAFT. sciengine.compsu.edu The resulting copolymer would have a structure where the perfluorononanoate groups are tethered as side chains to the main polymer backbone. The length and density of these fluorinated side chains can be controlled by the monomer feed ratio during copolymerization, allowing for fine-tuning of the final material's properties. The presence of a non-fluorinated, flexible backbone with rigid, immiscible perfluoroalkyl side chains can lead to spontaneous self-assembly and the formation of highly organized, layered structures at interfaces. researchgate.net
In the manufacturing of fluoropolymers like PTFE, emulsion polymerization in an aqueous medium is a key industrial process. This process requires surfactants to emulsify the fluoromonomers and stabilize the resulting polymer particles. specialchem.com Historically, perfluorooctanoic acid (PFOA) was widely used, but due to environmental and health concerns, replacements have been sought. One such replacement is ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate (ADONA). epo.org ADONA is an anionic fluorosurfactant that acts as a processing aid.
This compound shares structural similarities with the anion of ADONA, namely a perfluorinated tail and a carboxylate head group. This suggests it could possess similar surfactant properties. However, the key difference is the allyl group attached to the ester. This feature opens the possibility for it to act as a polymerizable surfactant or "surfmer" .
A surfmer is a surfactant that can copolymerize with the main monomers during emulsion polymerization. researchgate.net By incorporating chemically into the polymer particles, surfmers can reduce or eliminate issues associated with surfactant migration in the final product, such as compromised water resistance or adhesion. unh.edu Therefore, this compound could potentially be used in emulsion polymerization not just as a passive emulsifier analogous to ADONA, but as a reactive component that becomes permanently bound to the polymer colloids, thereby enhancing the final properties of the material. researchgate.net
Contributions to Advanced Materials Science and Engineering
The unique chemical structure of this compound, which combines a reactive allyl group with a highly fluorinated nonanoate (B1231133) chain, makes it a valuable monomer in the field of advanced materials science. Its incorporation into polymers allows for the precise tailoring of surface properties and the development of materials with specialized functionalities.
Surface Modification and Coating Technologies
This compound is utilized in surface modification and coating technologies to impart desirable properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency) to various substrates. These properties arise from the low surface energy of the perfluorinated chains. When incorporated into a polymer matrix, these fluorinated chains tend to migrate to the surface, creating a low-energy interface with the surrounding environment.
As an additive, this compound can be incorporated into base polymers to create surface-modified polymer compositions. google.com For instance, it can be a component of an oligomeric or polymeric additive that also includes other monomers like zwitterionic monomers or silicone monomers. google.com This additive is then blended with a base polymer, such as a thermoplastic polyurethane (TPU), to modify its surface properties. google.com The fluorocarbon monomer, like this compound, can be present in the additive in amounts ranging from 5% to 40% by weight of the total monomer composition. google.com
In the development of superhydrophobic and oleophobic coatings, this compound can be used as a fluorinated monomer. google.com These coatings often consist of a ceramic-polymer composite. google.com The process involves creating a fluid suspension containing a polymer or its precursor, along with fluorinated ceramic or glass particles. google.com This suspension is then applied to a surface by methods such as dip coating, roll coating, or spray coating. google.com The resulting composite surface exhibits exceptional non-wetting properties. google.com
The pursuit of safer and more sustainable materials has led to research into PFAS-free coating technologies. innovationnewsnetwork.comeuropa.eu These initiatives aim to replace per- and polyfluoroalkyl substances (PFAS) with non-toxic, renewable alternatives while maintaining high performance in applications like food packaging and textiles. innovationnewsnetwork.com
Table 1: Applications of this compound in Surface Modification
| Application | Method | Resulting Property |
|---|---|---|
| Surface-Modifying Additive | Incorporation into a polymeric additive and blended with a base polymer. google.com | Modified surface properties of the base polymer (e.g., TPU). google.com |
Development of Functionalized Polymer Backbones for Specific Applications
The allyl group in this compound serves as a reactive site for polymerization and further chemical modification, enabling the creation of functionalized polymer backbones. This versatility allows for the synthesis of polymers with tailored properties for specific and advanced applications.
Fluoropolymers, which are polymers containing fluorine atoms, are known for their chemical inertness, thermal stability, and low friction surfaces. diva-portal.org this compound can be used as a monomer in the production of these fluoropolymers. diva-portal.org The synthesis of such polymers often involves processes like radical addition of iodoperfluoroalkanes to allyl monomers. acs.org
The development of functionalized polymers can also be achieved through post-polymerization modification. utexas.edu This involves first creating a polymer with reactive sites, such as those provided by the allyl group, and then introducing functional groups to the polymer backbone. utexas.edu This strategy is particularly useful when direct polymerization of a functionalized monomer is challenging. utexas.edu For example, allyl-functionalized polymers can be synthesized via controlled ring-opening polymerization, which allows for good control over the polymer's molecular weight and dispersity. nih.gov Subsequently, functional side chains can be attached to the polymer backbone through reactions like photocatalyzed thiol-ene additions. nih.gov
This approach has been used to create degradable polymers with tunable degradation rates for applications in drug delivery, where polymers containing zwitterionic and trehalose (B1683222) side chains have been shown to stabilize proteins like insulin. nih.gov The ability to precisely control the polymer architecture and functionality opens up possibilities for creating advanced materials for a wide range of applications, from biomedical devices to high-performance coatings. nih.govnih.gov
Table 2: Research Findings on Functionalized Polymers with Allyl Monomers
| Polymer Backbone | Synthesis Method | Functionalization | Key Finding |
|---|---|---|---|
| Polycaprolactone, Polyvalerolactone, Polycarbonate, Polylactide | Ring-opening polymerization of allyl-substituted monomers. nih.gov | Thiol-ene reactions to install carboxybetaine and trehalose side chains. nih.gov | Resulting water-soluble polymers exhibited a wide range of degradation half-lives and could stabilize insulin. nih.gov |
Environmental Research and Biogeochemical Cycling
Environmental Occurrence and Global Distribution
Comprehensive studies detailing the detection and quantification of Allyl perfluorononanoate in diverse environmental matrices are not available in the current body of scientific literature. While general PFAS monitoring programs are widespread, specific data for this particular compound in water, soil, or air is not reported.
There is no available data from peer-reviewed scientific studies on the detection and quantification of this compound in environmental samples such as water, soil, or air.
While the general mechanisms of long-range transport for other PFAS, particularly volatile precursors, have been studied, there is no specific research detailing the atmospheric or oceanic transport of this compound.
Scientific literature lacks any identification of this compound in remote regions or within the biota of these areas. Research in remote locations has primarily focused on the presence of more commonly found PFAS like PFOS and PFOA. mdpi.comnih.gov
Environmental Fate and Transformation Pathways
The environmental fate and transformation of this compound have not been the subject of specific scientific investigation. While it is a member of the broader PFAS category, which includes compounds known for their persistence, the specific degradation processes for this allyl ester are unknown. mst.dk
There are no specific studies on the abiotic degradation of this compound. General information from a safety data sheet suggests it is not readily biodegradable and may cause long-term adverse effects in the environment, indicating a high persistence potential. synquestlabs.com It is plausible that hydrolysis could be a potential degradation pathway, which would yield perfluorononanoic acid and allyl alcohol. However, the rates and environmental conditions required for this process have not been scientifically determined for this specific compound.
No studies have been found that investigate the biotic transformation or biodegradation of this compound in environmental systems. General studies on PFAS biodegradation indicate that perfluorinated compounds are highly resistant to microbial degradation. researchgate.netnih.gov One study noted that perfluorononanoate (PFNA) showed no biodegradation in an activated sludge test. researchgate.net It is hypothesized that as a precursor, this compound could potentially be transformed into PFNA through biotic processes, but this has not been experimentally verified. researchgate.net
Data Tables
Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.
Analytical Chemistry Methodologies for Comprehensive Characterization
Advanced Chromatographic Techniques for Separation and Identification
Chromatography is a foundational analytical technique for separating mixture components, based on the principle of differential partitioning between a mobile phase and a stationary phase. nih.govkhanacademy.orgnih.gov For fluorinated compounds, both liquid and gas chromatography are employed, typically coupled with mass spectrometry for definitive identification and quantification.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of many PFAS, particularly the ionic species, in food and environmental samples. nih.govresearchgate.net This technique offers high sensitivity and selectivity, making it suitable for trace-level detection. researchgate.netnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis times. nih.gov
For a neutral, ester-containing molecule like Allyl perfluorononanoate, a reversed-phase LC method would be employed. The separation would be based on the compound's hydrophobicity, partitioning it between a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. While many PFAS methods are optimized for ionic species like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the analysis of neutral PFAS is also critical. nih.govnih.gov
In the mass spectrometer, the compound would be ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), although ESI is generally more effective for polar and ionic compounds. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would be used for quantification, providing high specificity by monitoring a precursor ion and one or more characteristic product ions resulting from its fragmentation.
Table 1: Typical LC-MS/MS Parameters for PFAS Analysis
| Parameter | Typical Setting/Condition | Rationale for this compound |
|---|---|---|
| LC Column | Reversed-Phase (e.g., C18, C8) | Separation based on the hydrophobicity of the perfluorinated alkyl chain. |
| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with additives (e.g., ammonium (B1175870) acetate) | Efficiently elutes compounds with varying polarities. Additives can aid ionization. |
| Ionization Source | Electrospray Ionization (ESI) in negative mode for ionic PFAS; APCI may be considered for neutral species. | ESI is standard for acidic PFAS. The ester group might not ionize efficiently under standard conditions, requiring method development. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Gas chromatography-mass spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. nih.gov this compound, as a fluorinated ester, is expected to have sufficient volatility for GC analysis. This technique is frequently used for neutral PFAS species like fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamides. nih.govnih.gov
In this method, the sample extract is injected into a heated port where the analyte is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The column separates compounds based on their boiling points and interactions with the column's stationary phase. For PFAS analysis, mid-polar or non-polar columns are often used. nih.gov
Following separation, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that produces extensive and reproducible fragmentation patterns, which act as a chemical fingerprint for confident compound identification by comparison to a spectral library. GC-MS offers excellent chromatographic resolution, which is advantageous for separating structural isomers. nih.gov
As new fluorinated compounds are introduced into commerce, analytical methods must evolve to detect not just a limited list of legacy chemicals but also these emerging contaminants. nih.gov High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for this purpose. acs.orgresearchgate.net
HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of a compound's elemental formula. acs.org This is a critical first step in identifying an unknown substance like this compound in a sample where its presence is not suspected. When coupled with LC or GC, HRMS can be used in non-targeted screening workflows. chromatographyonline.comyoutube.com
In a non-target screening approach, the instrument acquires full-scan mass spectra of all ions detected within a certain mass range. youtube.com Specialized software can then mine this complex data to search for specific isotopic patterns or mass defects characteristic of fluorinated compounds. Once a potential candidate is flagged, its fragmentation pattern (MS/MS spectrum) can be analyzed to propose a chemical structure. acs.org This strategy is invaluable for discovering novel and replacement PFAS in various matrices. nih.govacs.org
State-of-the-Art Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step that dictates the accuracy and reliability of the final analytical result. aiha.org Its primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument detection. eprep-analytical.com
Solid-phase extraction (SPE) is the most widely used sample preparation technique for PFAS in water samples and other liquid matrices. eprep-analytical.comchromatographyonline.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while unwanted matrix components pass through. The analytes are then eluted with a small volume of an appropriate solvent. chromatographyonline.com
The choice of SPE sorbent is crucial and depends on the specific properties of the analytes. chromatographyonline.com For the broad range of PFAS, which includes both ionic and neutral compounds, various sorbents are used. Weak anion-exchange (WAX) cartridges are commonly used to retain acidic PFAS like PFOA and PFOS. sepscience.comunitedchem.com For a neutral compound like this compound, a polymeric reversed-phase sorbent, such as polystyrene-divinylbenzene (PS-DVB), would be more appropriate, retaining the analyte through hydrophobic interactions. chromatographyonline.com Method optimization involves adjusting sample pH, flow rates, and the composition of wash and elution solvents to maximize recovery. eprep-analytical.com
Table 2: Common Solid-Phase Extraction Sorbents for PFAS Analysis
| Sorbent Type | Retention Mechanism | Primary Target Analytes | Reference |
|---|---|---|---|
| Polystyrene-Divinylbenzene (PS-DVB) | Hydrophobic (Reversed-Phase) | Neutral PFAS, Long-chain ionic PFAS | chromatographyonline.com |
| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | Acidic PFAS (carboxylates, sulfonates) | sepscience.com |
| Hydrophilic-Lipophilic Balance (HLB) | Hydrophilic & Hydrophobic Interactions | Broad range of polar and nonpolar compounds | nih.gov |
| Graphitized Carbon Black (GCB) | Adsorption | Used for cleanup to remove interferences, particularly pigments and sterols | researchgate.net |
For volatile analytes like this compound, Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient extraction method. mdpi.comnih.gov This technique is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber. mdpi.com
In a typical HS-SPME procedure, a sample is placed in a sealed vial and often heated to promote the volatilization of target compounds into the headspace. nih.govnih.gov A fused silica (B1680970) fiber coated with a specific stationary phase is then exposed to the headspace. mdpi.com Volatile analytes adsorb to the fiber coating. After an optimized extraction time, the fiber is withdrawn and transferred directly to the injection port of a GC-MS system, where the trapped analytes are thermally desorbed for analysis. mdpi.comfrontiersin.org
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, extraction time, and sample matrix properties like pH and ionic strength. mdpi.com For this compound, a fiber with a nonpolar or moderately polar coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), would likely be effective. nih.govnih.gov
Table 3: Key Parameters for HS-SPME Method Optimization
| Parameter | Description | Impact on Extraction |
|---|---|---|
| Fiber Coating | The stationary phase coated on the fiber (e.g., PDMS, DVB/CAR/PDMS). | Determines the selectivity of the extraction. The coating should have a high affinity for the target analytes. nih.gov |
| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | Increases the vapor pressure of analytes, shifting equilibrium to the headspace, but can affect the partition coefficient with the fiber. mdpi.comnih.gov |
| Extraction Time | The duration the fiber is exposed to the headspace. | Longer times allow for more analyte to adsorb, until equilibrium is reached. mdpi.comnih.gov |
| Ionic Strength | Adjusted by adding salt (e.g., NaCl) to the sample. | Can increase the volatility of organic compounds in aqueous samples ("salting-out" effect), enhancing extraction efficiency. mdpi.com |
Methodological Considerations for Mitigating Sample Contamination and Preserving Integrity
The accurate analysis of per- and polyfluoroalkyl substances (PFAS), including this compound, is highly dependent on stringent protocols to prevent sample contamination. Due to the ubiquitous nature of PFAS in various consumer and industrial products, the potential for introducing these "forever chemicals" into a sample during collection, transport, and analysis is significant. organomation.com Laboratories must address several sources of contamination to ensure data integrity.
Key Sources of Contamination and Mitigation Strategies:
Sampling Equipment and Containers: Standard sampling equipment can contain PFAS materials like polytetrafluoroethylene (PTFE). It is crucial to use certified PFAS-free materials, such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers and sampling gear. organomation.comazom.com All items that come into contact with the sample must be vetted.
Laboratory Environment: PFAS are present in many common laboratory items, including tubing, vials, and solvents. To minimize background contamination from analytical instrumentation, systems like the PerkinElmer LX50 UHPLC can be updated with PTFE-free kits, replacing PTFE tubing with polyether ether ketone (PEEK) tubing. azom.com Additionally, installing a delay column between the mobile phase mixer and the autosampler can separate PFAS contaminants originating from the pump system from the analytes in the sample. azom.comsciex.com
Reagents and Water: The water used for preparing reagents, blanks, and standards must be ultrapure and free of PFAS. Specialized water purification systems are often necessary to remove trace levels of these compounds. labcompare.com
Personal Protective Equipment (PPE) and Field Conditions: Items such as certain types of waterproof clothing, coated gloves, or even food packaging used by sampling personnel can be sources of contamination. Field blanks are essential to monitor for any potential contamination introduced during the sample collection process. organomation.com
To preserve sample integrity, strict adherence to established protocols is necessary. This includes using matrix-matched calibration standards to account for matrix effects and employing rigorous sample cleanup procedures. organomation.com Every supply and tool introduced into the lab environment should be tested and cleared of PFAS before use. enthalpy.com
Novel Detection and Quantification Strategies
While targeted analysis using methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) is effective for known PFAS, it cannot account for the thousands of other PFAS, including precursors like this compound. dioxin20xx.orgthermofisher.com To address this gap, several non-targeted or "total PFAS" methods have been developed.
Total Oxidizable Precursor (TOP) Assay for PFAS Precursors
The Total Oxidizable Precursor (TOP) Assay is a powerful analytical tool designed to estimate the concentration of PFAS precursors, which are compounds that can transform into stable perfluoroalkyl acids (PFAAs) in the environment. eurofins.de Since precursors like this compound are not always included in targeted analytical methods, the TOP assay helps to uncover this "hidden" portion of PFAS contamination. dioxin20xx.orgnih.gov
The methodology involves oxidizing a sample using a strong chemical agent, typically a hydroxyl radical-based reaction with heat-activated persulfate. eurofins.denih.govalsglobal.com This process converts the oxidizable precursors into specific, stable PFAAs, primarily perfluorocarboxylic acids (PFCAs). dioxin20xx.orgnih.gov The sample is analyzed for a target list of PFAAs both before and after the oxidation step. The increase in the concentration of these PFAAs after oxidation provides an estimate of the concentration of precursors originally present in the sample. nih.gov
| Step | Description | Typical Finding |
|---|---|---|
| 1. Pre-TOP Analysis | A portion of the sample is analyzed using a standard targeted PFAS method (e.g., LC-MS/MS) to quantify baseline PFAA concentrations. | Measures existing concentrations of stable PFAAs like PFOA and PFOS. nih.gov |
| 2. Oxidation | The remaining sample is treated with an oxidant (e.g., activated persulfate) and heated (e.g., at 85°C for 6 hours) to convert precursors. alsglobal.com | PFAS precursors are transformed into stable PFAAs. eurofins.de |
| 3. Post-TOP Analysis | The oxidized sample is analyzed using the same targeted PFAS method to quantify the new, higher concentrations of PFAAs. | An increase in PFAA concentrations is observed. nih.gov |
| 4. Calculation | The initial PFAA concentrations (Pre-TOP) are subtracted from the final concentrations (Post-TOP). | The difference (ΔPFAA) represents the estimated concentration of the original PFAS precursors. acs.org |
The TOP assay is particularly useful for site investigations and understanding the full extent of contamination from sources like aqueous film-forming foam (AFFF), which can contain a high proportion of precursors. acs.org However, it is an empirical test, and results can be affected if the oxidant is exhausted by other organic matter in the sample or if certain precursors are not fully converted. alsglobal.com
Development of Ion-Selective Electrodes and Other In-Situ Analytical Devices
To meet the need for rapid, low-cost, and field-deployable PFAS detection, significant research has focused on developing sensor-based technologies. nih.govmdpi.com Among the most promising are ion-selective electrodes (ISEs), which offer the potential for in-situ monitoring of specific PFAS in water. nih.gov
ISEs for PFAS detection typically use a specialized fluorous membrane that selectively interacts with perfluorinated anions like perfluorooctanoate (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS). researchgate.net This interaction generates an electrical potential that can be measured and correlated to the concentration of the target PFAS. Researchers have developed ISEs with fluorophilic anion-exchanger membranes that have achieved low detection limits, in some cases reaching the parts-per-billion (ppb) range. researchgate.net
While current detection limits for some ISEs may be higher than the stringent health advisory levels for drinking water, these devices are valuable for screening samples with higher concentrations and for in-situ monitoring of adsorption or remediation processes. researchgate.netclu-in.org
Other in-situ analytical devices under development include:
Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, potential) when PFAS interact with a sensor surface. nih.gov
Fluorescence Sensors: These sensors rely on the interaction between PFAS and a fluorescent dye, where the presence of the analyte causes a measurable change in fluorescence intensity. nih.govnih.gov
These emerging technologies complement traditional laboratory-based methods by providing rapid, actionable data for environmental monitoring and site characterization, though they are often limited to detecting specific target PFAS rather than the entire class. nih.govmdpi.com
Toxicological Research and Mechanistic Insights
Cellular and Molecular Mechanisms of Action
Per- and polyfluoroalkyl substances (PFAS), particularly long-chain carboxylic acids like perfluorononanoic acid (PFNA), are known to interact with peroxisome proliferator-activated receptors (PPARs). nih.govoup.com These receptors are ligand-activated transcription factors that play crucial roles in lipid metabolism and energy homeostasis. oup.com The activation of PPARα is considered a key mode of action for the hepatic toxicity and tumorigenicity observed in rodents exposed to these compounds. nih.govoup.combohrium.com
Research using transiently transfected COS-1 cells has demonstrated that the ability of perfluoroalkyl acids (PFAAs) to activate both mouse and human PPARα is influenced by their carbon chain length. oup.combohrium.com Studies examining PFAAs from C4 to C12 show that activation generally increases with chain length up to nine carbons (C9, i.e., PFNA), after which the activity tends to decrease. oup.combohrium.com For human PPARα, perfluorooctanoic acid (PFOA, C8) often shows the highest induction, followed by C7, C5, and C11, while PFNA (C9) demonstrates potent activation of mouse PPARα. bohrium.com In most cases, the mouse PPARα isoform appears to be more sensitive to PFAA activation than the human counterpart. oup.com
Further studies have shown that in addition to PPARα, PFAAs including PFNA can activate other nuclear receptors. Transcript profiling in mice revealed that these compounds have the potential to activate the constitutive activated receptor (CAR) and PPARγ. nih.gov Data from ToxCast screening programs confirmed that PFOA, PFOS, PFHxS, and PFNA activate human PPARγ and estrogen receptor α (ERα), indicating a broader interaction with nuclear receptor signaling pathways beyond just PPARα. nih.gov
Table 1: Comparative PPARα Activation by Perfluoroalkyl Carboxylic Acids (PFCAs)
| Compound | Carbon Chain Length | Relative Activation of Mouse PPARα | Relative Activation of Human PPARα |
| Perfluoropentanoic Acid (PFPeA) | C5 | Moderate | Low-Moderate |
| Perfluoroheptanoic Acid (PFHpA) | C7 | High | High |
| Perfluorooctanoic Acid (PFOA) | C8 | Very High | Very High |
| Perfluorononanoic Acid (PFNA) | C9 | Peak Activation | High |
| Perfluoroundecanoic Acid (PFUnDA) | C11 | High | Moderate |
| Perfluorododecanoic Acid (PFDoDA) | C12 | Moderate | Low |
This table synthesizes general findings from in vitro studies, showing that PPARα activation potency is dependent on the carbon chain length of the PFCA. oup.combohrium.com
The endocrine-disrupting potential of PFAS is a significant area of toxicological research. tandfonline.com Studies indicate that some PFAS can interfere with hormone signaling pathways. The androgen receptor (AR), essential for the development and progression of prostate cancer, is a target of such disruption. nih.govbioengineer.org While direct modulation of the androgen receptor by PFNA is not as extensively studied as its effects on PPARs, the broader class of PFAS has been shown to interact with multiple hormone receptors. nih.gov
Research has identified that PFAAs, including PFNA, can activate the estrogen receptor α (ERα). nih.gov Furthermore, exposure to these compounds can lead to a "feminization" of the liver transcriptome by suppressing the signal transducer and activator of transcription 5B (STAT5B), a pathway that is normally regulated by growth hormone and exhibits sex-specific differences. nih.gov The androgen receptor pathway itself is a complex system involving ligand binding, nuclear translocation, and binding to androgen response elements (AREs) on DNA. nih.govyoutube.com Disruption at any of these points can alter gene expression. Some studies have focused on small molecules designed to inhibit the AR-DNA interface as a therapeutic strategy, highlighting the receptor's vulnerability to external chemical influence. nih.gov
Exposure to PFAS has been linked to various immune-related outcomes, and these compounds are increasingly recognized for their immunomodulatory effects. tandfonline.comnih.govmdpi.comsciencedaily.com Epidemiological studies have associated PFAS exposure with impaired vaccine antibody responses, asthma, and allergies. nih.govmdpi.com The immune system can be dysregulated through various mechanisms, including alterations in the function of T-cells, B-cells, and natural killer cells, as well as changes in cytokine production. chemeurope.comnih.govnih.govmdpi.commp.plyoutube.com
Studies on human immune cells have shown that both long- and short-chain PFAS can reduce the activity of T-cells upon stimulation. sciencedaily.comchemeurope.com In vitro research on human bronchial lung epithelial cells has demonstrated that long-chain PFAS like PFOA and PFOS can activate the NLRP3 inflammasome, a key component of the innate immune system that can lead to inflammatory cell death (pyroptosis). mdpi.com Increasing serum levels of long-chain PFAS, including PFNA and PFOA, have been correlated with decreases in innate immune cell populations such as monocytes and neutrophils. tandfonline.com The response can also be tissue-specific; for example, PFOA and PFOS exposure in mice was found to increase inflammatory cytokines in bone marrow but suppress them in the spleen. tandfonline.com
The liver and kidneys are primary target organs for PFAS toxicity due to their roles in metabolizing and excreting foreign substances. tandfonline.comkidney.orgnih.govfrontiersin.orgearthjustice.orgpitt.edu Long-term accumulation of PFAS can lead to liver damage, kidney disease, and cancer. tandfonline.comsciencedaily.comkidney.orgearthjustice.orgweitzlux.com
Hepatic Impacts: The liver's vulnerability stems from its role in detoxifying the bloodstream, which makes it susceptible to accumulating PFAS. bioengineer.org A primary mechanism of liver toxicity in rodents is the activation of PPARα, which leads to hepatomegaly (enlarged liver) and can promote tumors. oup.com Recent studies using 3D human liver spheroids have provided more nuanced insights. bioengineer.org This research showed that PFNA exposure led to gene expression patterns associated with oncogenic transformation and activated pathways related to inflammation, oxidative stress, and DNA repair. bioengineer.org Specifically, a high percentage of PFNA-exposed liver cells exhibited cancer-related gene signatures, suggesting a significant risk for liver health. bioengineer.org
Renal Impacts: The kidneys are the main route of elimination for PFAS from the body. nih.govpitt.edumst.dk However, the slow rate of renal clearance contributes to the bioaccumulation of these substances. nih.gov Exposure to PFAS is associated with altered kidney function, and animal models have shown that exposure can cause kidney enlargement and pathological tissue changes. frontiersin.org Toxicological studies suggest that PFAS may induce kidney cancer by activating multiple signaling pathways that allow cells to evade apoptosis and alter proliferation. frontiersin.org Epidemiological studies have found significant associations between serum levels of PFOA, PFOS, and PFNA and negative impacts on kidney function indicators such as the estimated glomerular filtration rate (eGFR). frontiersin.org
Comparative Toxicological Assessments across PFAS Classes
The toxicological properties of PFAS are highly dependent on their chemical structure, particularly the length of their fluorinated carbon chain. nih.govnih.gov This distinction is central to understanding their behavior in the body (toxicokinetics) and their mechanisms of action (toxicodynamics). Long-chain PFAS are generally defined as perfluoroalkyl carboxylic acids (PFCAs) with seven or more carbons (like PFNA) and perfluoroalkane sulfonic acids (PFSAs) with six or more carbons. weitzlux.comresearchgate.net
Toxicokinetics: A key difference between short- and long-chain PFAS lies in their bioaccumulation potential and elimination half-lives. frontiersin.orgnih.gov Long-chain PFAS are more bioaccumulative and have significantly longer half-lives in humans, often on the order of years. frontiersin.orgnih.gov In contrast, short-chain PFAS are more water-soluble and are generally eliminated from the body more quickly, with half-lives of days to months. mst.dkfrontiersin.orgnih.gov This is because the carbon-chain length is inversely proportional to elimination rates. frontiersin.orgnih.gov Due to their higher water solubility, short-chain PFAS are more mobile in aquatic environments, while long-chain compounds are more likely to partition to sediment. frontiersin.orgnih.gov
Toxicodynamics: Generally, longer carbon chains in PFAS correlate with higher toxicity. nih.govfrontiersin.orgnih.gov Long-chain PFAS, such as PFOA and PFNA, are more potent activators of nuclear receptors like PPARα. oup.comnih.gov For example, one study found that long-chain PFAS (C8-C10) were more cytotoxic and predominantly induced endoplasmic reticulum and oxidative stress compared to ultrashort-chain PFAS (C2-C3), which were not found to be toxic at the maximum tested concentrations. nih.gov However, this does not mean short-chain PFAS are without risk. A growing body of evidence suggests that short-chain alternatives may have similar toxicity profiles to the legacy long-chain compounds they were designed to replace. researchgate.netewg.org
Table 2: Comparison of Short-Chain and Long-Chain PFAS Profiles
| Feature | Short-Chain PFAS (e.g., PFBS, PFHxA) | Long-Chain PFAS (e.g., PFOS, PFNA) |
| Carbon Chain Length | PFCAs: < 7 carbons; PFSAs: < 6 carbons | PFCAs: ≥ 7 carbons; PFSAs: ≥ 6 carbons |
| Bioaccumulation | Lower potential, less persistent in biota | Higher potential, more persistent in biota |
| Elimination Half-Life | Shorter (days to months) | Longer (years) |
| Water Solubility | Higher | Lower |
| Mobility in Water | More mobile | Less mobile (partitions to sediment) |
| Toxic Potency | Generally considered less potent, but concerns are growing | Generally considered more potent and toxic |
This table summarizes the key differential profiles of short-chain versus long-chain PFAS based on current scientific understanding. weitzlux.commst.dkfrontiersin.orgnih.gov
Based on a comprehensive review of available scientific literature, there is currently no specific toxicological research data for the chemical compound "Allyl perfluorononanoate" corresponding to the outlined sections. Searches for toxicological studies, including those on interspecies variations and mixture toxicity, did not yield results for this particular substance.
The provided outline requires detailed, informative, and scientifically accurate content on:
Research into Mixture Toxicity and Cumulative Effects of PFAS
Deconvolution of Contributing Factors to Overall Mixture Toxicity
Without specific studies on this compound, it is not possible to generate the requested article while adhering to the strict instructions to focus solely on this compound and the provided outline.
General research on other per- and polyfluoroalkyl substances (PFAS) does address these topics; however, extrapolating these findings to this compound would not be scientifically accurate and would violate the specific constraints of the request.
Therefore, the requested article on this compound cannot be generated at this time due to a lack of available data.
Academic Perspectives on Risk Assessment and Remediation Strategies
Development of Predictive Models for Environmental and Biological Fate
Understanding how Allyl perfluorononanoate moves through and persists in the environment is fundamental to assessing its risk. Researchers utilize sophisticated predictive models to simulate the fate and transport of these compounds.
Environmental Fate Modeling: A variety of environmental fate models are employed to predict the distribution of PFAS in air, water, soil, and sediment. researchgate.net These models are crucial for estimating environmental concentrations and identifying potential hotspots. nih.gov For instance, retrospective fate and transport modeling has been used to estimate historical concentrations of PFOA in air, surface water, and groundwater near industrial facilities. nih.gov
Key models used for PFAS transport include:
AERMOD: An atmospheric dispersion model used to predict pollutant concentrations from various sources. nih.gov
MODFLOW: A groundwater flow model that simulates the movement of water through aquifers. nih.gov
MT3DMS: A transport model that simulates the movement and reactions of contaminants in groundwater. acs.org
PRZM-3: A model that evaluates the fate and transport of pesticides and other chemicals in the root and unsaturated soil zones. nih.govacs.org
These models suggest that while atmospheric transport can distribute PFAS over long distances, ocean currents are a dominant pathway for the global transport of many PFAS to remote locations like the Arctic. nih.gov The carbon chain length of the PFAS molecule is a key determinant of its environmental behavior; longer-chain compounds, like the PFNA degradation product of this compound, tend to adsorb to solid matrices like soil, while shorter-chain compounds are more mobile in water. researchgate.net
Table 1: Environmental Fate and Transport Models for PFAS
| Model Name | Primary Application | Environmental Compartment(s) |
|---|---|---|
| AERMOD | Air Dispersion Modeling | Air |
| MODFLOW | Groundwater Flow Simulation | Groundwater |
| MT3DMS | Contaminant Transport in Groundwater | Groundwater |
| PRZM-3 | Vadose Zone Transport | Soil |
| OECD Screening Tool | Persistence & Long-Range Transport Potential | Multimedia (Air, Water, Soil) |
Advancements in Human Biomonitoring and Exposure Assessment Methodologies
Assessing human exposure to PFAS is critical for understanding potential health risks. This involves both biomonitoring—measuring the chemicals in human tissues—and developing methodologies to trace exposure pathways.
Human Biomonitoring: The primary method for quantifying internal exposure to PFAS is through the analysis of blood serum. pa.gov Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for detecting the trace amounts of these compounds in biological samples with high sensitivity and selectivity. selectscience.net Biomonitoring studies have detected numerous PFAS, including PFNA, in the blood of general populations worldwide. ewg.orgnih.gov For instance, PFNA was quantified in 99% of human milk samples in a 2017 Czech study, indicating widespread exposure. nih.gov
Exposure Assessment: Exposure assessment aims to identify the sources and pathways by which individuals and populations come into contact with PFAS. nih.gov While contaminated drinking water and food are recognized as primary exposure routes, research is increasingly focused on other pathways, such as indoor air, dust, and contact with consumer products. epa.govnih.gov
Methodologies for exposure assessment include:
Retrospective Analysis: Using historical emissions data and environmental modeling to estimate past exposures for communities living near industrial sites.
Systematic Reviews: Employing rigorous, unbiased approaches to evaluate existing literature and identify important exposure pathways from sources like consumer products and indoor dust. nih.gov
Community-Based Sampling: A statistically-based approach that involves recruiting community members for biomonitoring and administering questionnaires to link exposure sources with internal PFAS levels. pa.gov
These assessments are complex, as multiple PFAS are often found together in the environment and in people, necessitating research into the effects of chemical mixtures. geosyntec.com
Innovative Remediation and Degradation Technologies for Perfluoroalkyl Substances
Due to the stability of the carbon-fluorine bond, conventional water treatment methods are largely ineffective at destroying PFAS. researchgate.net Research has therefore focused on two main strategies: removal (separation) and destruction (degradation).
Separation and Removal Technologies: These technologies concentrate PFAS from contaminated media, but require further management of the resulting waste stream.
Adsorption: Granular activated carbon (GAC) is the most common method, effectively removing long-chain PFAS like PFOA and PFOS. tetratech.comr3sustainability.com Anion exchange resins (AER) are often more effective for a wider range of PFAS, including shorter-chain compounds. tetratech.com
Membrane Filtration: High-pressure membranes, such as reverse osmosis and nanofiltration, can remove more than 90% of PFAS from water. tetratech.com
Foam Fractionation: This emerging technique uses air bubbles to concentrate PFAS into a foam that can be skimmed off and treated. tetratech.comtrccompanies.com
Destruction and Degradation Technologies: These innovative technologies aim to break the C-F bond and mineralize PFAS into harmless components like fluoride. r3sustainability.com
Electrochemical Oxidation (EO): Uses an electrical current to oxidize and break down PFAS molecules. nih.govnih.gov
Supercritical Water Oxidation (SCWO): Employs high temperatures and pressures to oxidize PFAS with near-total destruction efficiency. r3sustainability.comnih.gov
Sonolysis: Uses high-frequency ultrasound to create conditions that pyrolytically degrade PFAS. researchgate.netnih.gov
Photocatalysis: Involves using a catalyst and light to generate reactive species that break down PFAS. livescience.com
Plasma Technology: Uses electrically charged gas to induce the ionization and degradation of PFAS molecules. nih.gov
Mechanochemical Degradation: Uses mechanical force, such as ball milling, to induce chemical reactions that destroy PFAS. geosyntec.comnih.gov
While many of these destruction technologies show high efficiency in laboratory settings, challenges related to energy consumption, by-product formation, and scaling up for real-world application remain. innovationnewsnetwork.com
Table 2: Overview of PFAS Remediation and Degradation Technologies
| Technology Category | Specific Method | Mechanism of Action | Primary Advantage |
|---|---|---|---|
| Separation/Removal | Granular Activated Carbon (GAC) | Adsorption | Cost-effective, widely used r3sustainability.com |
| Ion Exchange Resins (AER) | Ion Exchange/Adsorption | High efficiency for broad range of PFAS tetratech.com | |
| Reverse Osmosis (RO) | Membrane Filtration | Effective for short- and long-chain PFAS tetratech.com | |
| Destruction/Degradation | Electrochemical Oxidation (EO) | Oxidation via electrical current | On-site destruction potential r3sustainability.com |
| Supercritical Water Oxidation (SCWO) | Oxidation at high T° and P | >99.99% destruction efficiency r3sustainability.com | |
| Sonolysis | Acoustic cavitation | No chemical addition required nih.gov | |
| Plasma Technology | Ionization of gas molecules | Effective for short- and long-chain PFAS nih.gov |
Identification of Interdisciplinary Research Needs and Future Scientific Trajectories
Addressing the global challenge of PFAS contamination requires a coordinated, interdisciplinary research effort. Scientists, policymakers, and industry must collaborate to fill critical knowledge gaps and accelerate the development of effective solutions. remediation-technology.comresearchgate.net
Key Research Needs:
Expanding Analytical Capabilities: There is a need for methods and reference standards to detect a wider array of the thousands of existing PFAS, including emerging and novel compounds. nih.gov
Understanding Health Effects: More toxicological research is needed for the vast majority of PFAS to understand their health effects, particularly the cumulative effects of exposure to mixtures. nih.gov
Improving Remediation Efficiency: Future research must focus on scaling up promising destruction technologies, improving their energy efficiency, and reducing the formation of harmful byproducts to make them cost-effective for widespread use. innovationnewsnetwork.com
Developing Safer Alternatives: A critical long-term goal is the design and synthesis of safer, non-persistent alternatives to PFAS for industrial and consumer applications. archives.gov
Closing Data Gaps: Fundamental information on the global production volumes, uses, and environmental hotspots of many PFAS remains unknown, hindering effective management and regulation. researchgate.net
Future Scientific Trajectories: The future of PFAS research will likely involve integrated approaches, combining multiple technologies into treatment trains for more comprehensive remediation. innovationnewsnetwork.com There is a strong push for interdisciplinary collaboration, bringing together experts in chemistry, environmental engineering, toxicology, public health, and data science. remediation-technology.compurdue.edu Federal research strategies increasingly emphasize a holistic approach, from identifying exposure sources and toxicity to developing remediation technologies and safer alternatives. archives.gov This collaborative and multi-faceted scientific trajectory is essential for mitigating the environmental and health risks posed by this compound and the entire class of PFAS compounds.
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for detecting allyl perfluorononanoate and its degradation products in environmental matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for quantification. For environmental water samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended to isolate PFAS compounds. Differentiate branched isomers using high-resolution mass spectrometry (HRMS) .
- Challenges : Matrix effects (e.g., dissolved organic carbon) can suppress ionization; address via internal standardization (e.g., ¹³C-labeled PFNA) .
Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?
- Experimental Design : Conduct aerobic/anaerobic biodegradation studies using soil or sediment microcosms. Monitor degradation kinetics via LC-MS/MS and compare half-lives with structurally similar PFAS (e.g., perfluorooctanoic acid, PFOA).
- Key Finding : this compound’s allyl group may increase reactivity compared to fully fluorinated chains, but its perfluorononanoate moiety likely confers persistence akin to PFNA .
Q. What are the primary metabolic or degradation pathways of this compound in biotic systems?
- Methodology : Use in vitro liver microsome assays (e.g., rat or human) to identify phase I/II metabolites. For atmospheric degradation, employ smog chamber studies with OH radical exposure to simulate gas-phase reactions .
- Data Interpretation : Expect β-oxidation of the allyl group and potential formation of perfluorononanoic acid (PFNA) as a terminal metabolite .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between laboratory-derived degradation rates and field observations of PFNA (a likely metabolite)?
- Approach : Conduct controlled environmental fate studies with isotopically labeled this compound (e.g., ¹³C or ¹⁸O tracers) to track transformation pathways. Cross-validate with STORET or NHANES groundwater datasets to identify spatial-temporal contamination patterns .
- Contradiction Analysis : Laboratory studies may underestimate field persistence due to unaccounted variables (e.g., sediment adsorption, microbial diversity) .
Q. What experimental designs are critical for assessing the hepatotoxicity of this compound in mammalian models?
- Protocol : Use chronic exposure models (e.g., 90-day rodent studies) with dose ranges reflecting environmental relevance (ng/kg–μg/kg). Measure liver enzyme markers (ALT, AST), histopathology, and peroxisome proliferation-activated receptor (PPAR) activation .
- Advanced Consideration : Compare toxicity profiles with ammonium perfluorononanoate to isolate effects of the allyl moiety .
Q. How can cross-contamination risks be minimized when sampling this compound in field studies?
- Best Practices :
- Use PFAS-free sampling equipment (e.g., PTFE-free containers).
- Collect procedural blanks and matrix spikes to quantify background contamination .
- Employ multi-depth soil/groundwater sampling to distinguish surface vs. deep contamination .
Methodological Challenges and Solutions
- Isomer-Specific Analysis : Differentiate linear vs. branched isomers using ion mobility spectrometry (IMS) coupled with HRMS. Reference standards for branched isomers are critical for calibration .
- Low-Concentration Detection : Utilize large-volume injection (LVI) techniques in LC-MS/MS to improve sensitivity for trace-level PFAS in drinking water (<1 ng/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
